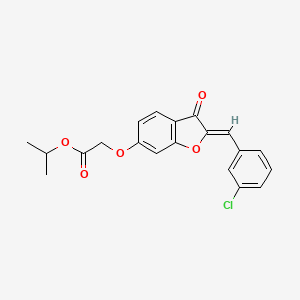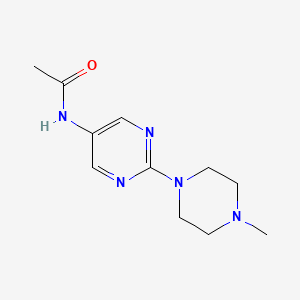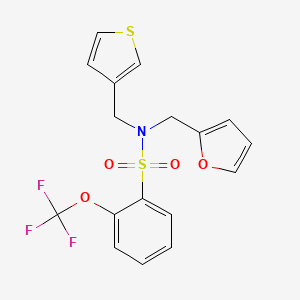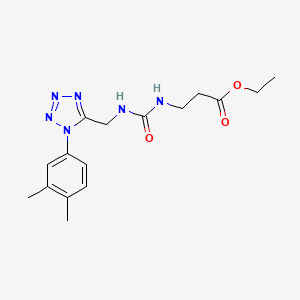
(Z)-isopropyl 2-((2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a benzyl ester of chloroformic acid . It is also known as the chloride of the benzyloxycarbonyl (Cbz or Z) group . It is a water-sensitive oily colorless liquid, although impure samples usually appear yellow .
Synthesis Analysis
The synthesis of this compound involves a radical approach . The reaction was quenched with cold water and extracted with ethyl acetate. The organic layers were collected, washed with saturated brine solution, dried over anhydrous Na2SO4, and concentrated in vacuo. The resultant crude product was purified by column chromatography .Molecular Structure Analysis
The molecular formula of this compound is C17H11ClO5 . It has a molecular weight of 330.719 Da and a monoisotopic mass of 330.029510 Da .Chemical Reactions Analysis
The compound undergoes [3 + 2] cycloaddition reactions . These reactions are under distortion control, and FMO calculations indicated a dominant HOMO multiple bond system to LUMO TAC interaction .Physical And Chemical Properties Analysis
The compound is a water-sensitive oily colorless liquid . It is highly soluble in water and other polar solvents .Applications De Recherche Scientifique
Stability and Degradation Analysis
Research on Guanabenz [(2,6-dichlorobenzylidene)amino]guanidine, acetate has shown it to decompose into the Z-isomer, among other products, highlighting the importance of understanding the stability and degradation pathways of chemical compounds with similar structures (Shearer & Deangelis, 1979).
Catalytic Systems and Reactions
A study on the synthesis of multisubstituted 2-(dihydrofuran-2(3H)-ylidene)acetates using a platinum-olefin catalyst system demonstrates the versatility of similar compounds in catalytic reactions, where the Z/E selectivity can be controlled by the electronic properties of the ester group (Nakamura et al., 2008).
Functional Modeling and Organic Synthesis
Research on functional modeling of alcohol dehydrogenase with pyrazolylborate–zinc complexes shows the potential of similar compounds in mimicking enzymatic functions and participating in oxidation-reduction reactions (Walz & Vahrenkamp, 2001).
Organic Reactions and Intermediates
The synthesis of 3-chloromethyl-1,2-benzisoxazoles via Modified Boekelheide Rearrangement highlights the use of alpha-nitro ketone intermediates in creating compounds that serve as probes or intermediates in further chemical synthesis, offering a glimpse into the utility of complex organic molecules in research (Arava et al., 2011).
Chemoprotective Activity
A study on YH439 , a novel hepatoprotective agent, indicates its chemoprotective activity against carcinogens like benzo[a]pyrene, demonstrating the potential health-related applications of chemically complex compounds (Surh et al., 1996).
Orientations Futures
Propriétés
IUPAC Name |
propan-2-yl 2-[[(2Z)-2-[(3-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO5/c1-12(2)25-19(22)11-24-15-6-7-16-17(10-15)26-18(20(16)23)9-13-4-3-5-14(21)8-13/h3-10,12H,11H2,1-2H3/b18-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLBCWNPZZSQKP-NVMNQCDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)Cl)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)Cl)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Ethyl-2-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2881284.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2881286.png)


![2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(thiophen-2-yl)ethanone](/img/structure/B2881291.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide](/img/structure/B2881292.png)


![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B2881295.png)
![4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2881297.png)

![8-(2-ethoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2881304.png)
